N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
This compound is a piperazine-1-carboxamide derivative featuring a pyrimidin-2-yl substituent at the 4-position of the piperazine ring. The carboxamide group is attached to a 2-oxoethyl moiety, which is further linked to a 3,4,5-trifluorophenyl group via an amino bridge. Its molecular formula is inferred as C₁₈H₁₆F₃N₆O₂ (molecular weight ≈ 408.38 g/mol), closely resembling analogs described in the literature .
Properties
Molecular Formula |
C17H17F3N6O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H17F3N6O2/c18-12-8-11(9-13(19)15(12)20)24-14(27)10-23-17(28)26-6-4-25(5-7-26)16-21-2-1-3-22-16/h1-3,8-9H,4-7,10H2,(H,23,28)(H,24,27) |
InChI Key |
FUOOVJNSFHNPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the following stages:
Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trifluoroaniline with ethyl oxalyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with pyrimidine-2-amine to form the core structure.
Final Coupling: The final step involves coupling the core structure with piperazine-1-carboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidinyl group may contribute to its selectivity. The piperazine ring can facilitate its transport across biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with key analogs:
Key Observations:
Substituent Effects on Lipophilicity and Binding: The 3,4,5-trifluorophenyl group in the target compound provides a balanced increase in lipophilicity compared to the 3-(trifluoromethyl)phenyl group in ’s analog, which may lead to better membrane permeability . Fluorine positioning (e.g., 3,4,5-trifluoro vs.
Piperazine Core Modifications: Replacement of the pyrimidin-2-yl group with a phenyl (as in ) reduces hydrogen-bonding capacity, which could diminish affinity for kinases or receptors requiring polar interactions . Compounds with benzooxazinone or benzothiazinone moieties () introduce fused heterocycles that may enhance metabolic stability or modulate solubility .
Biological Activity Trends: 5-HT1A antagonists like p-MPPI and p-MPPF () demonstrate the importance of halogenated aromatic groups (e.g., iodine, fluorine) in receptor antagonism, with ID₅₀ values in the low mg/kg range .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s analog, involving coupling of a trifluorophenyl-ethylamine derivative with a pre-functionalized piperazine-carboxamide intermediate .
Biological Activity
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound notable for its complex structure, which includes a piperazine ring, a pyrimidine moiety, and a trifluorophenyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 394.4 g/mol. The presence of the 2-oxo group and carboxamide functionality is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor for various enzymes and receptors involved in disease processes.
In Vitro Studies
In vitro assays have shown that this compound can inhibit certain cellular pathways associated with cancer and infectious diseases. For instance, compounds structurally similar to this one have demonstrated activity against tuberculosis by targeting the Pks13 enzyme, which is crucial for mycobacterial cell wall biosynthesis .
Table 1: Summary of In Vitro Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N-{2-oxo... | Pks13 | Inhibitor | |
| Similar Compounds | Various Enzymes | Antibacterial |
Case Studies
- Antitubercular Activity : A study highlighted the optimization of compounds targeting Pks13, where structural modifications led to enhanced potency and reduced toxicity. This suggests that N-{2-oxo... could similarly be optimized for improved efficacy against tuberculosis .
- Cancer Research : Another line of investigation focused on the compound's potential in oncology. It was noted that similar piperazine derivatives exhibited cytotoxic effects on various cancer cell lines, indicating that N-{2-oxo... might also possess anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-{2-oxo... The presence of the trifluorophenyl group is thought to enhance lipophilicity and potentially improve membrane permeability, which could be beneficial for its pharmacokinetic profile.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Trifluorophenyl Group | Increased lipophilicity | |
| Carboxamide Functionality | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
